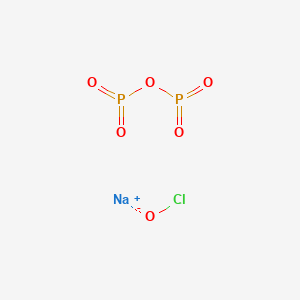
Trozin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trozin, also known as this compound, is a useful research compound. Its molecular formula is ClNaO6P2 and its molecular weight is 216.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Hypochlorous Acid - Sodium Hypochlorite - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Trozin exhibits a range of biological activities that have been explored in recent research. Notable applications include:
Antimicrobial Activity
This compound derivatives have shown promising antibacterial and antifungal properties. Studies indicate that certain tetrazole compounds outperform traditional antibiotics like ampicillin against various bacterial strains. For instance, a synthesized compound demonstrated significant antimicrobial activity against resistant Gram-positive bacteria and common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has identified this compound as a potential anticancer agent. Specific derivatives have demonstrated cytotoxic effects on various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549). The mechanism involves binding to DNA and inhibiting tubulin polymerization, which is crucial for cancer cell division .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 80 | Hep G2 | 4.2 | |
| Compound 82 | A549 | 1.1 (tubulin polymerization inhibition) |
In Vitro Studies
In vitro studies have established the antimicrobial and anticancer activities of this compound derivatives through various assays:
- Disc Diffusion Method : Used to assess antimicrobial activity against bacterial strains.
- MTT Assay : Employed to evaluate cytotoxicity in cancer cell lines.
Analyse Des Réactions Chimiques
Absence in Chemical Databases and Research Literature
None of the provided sources ( – ) mention "Trozin" in any context related to chemical reactions, synthesis, or applications. Key observations:
-
CAS Reactions ( ), a database of 150 million reactions, does not list "this compound" as a reactant, product, or intermediate.
-
NIST Chemical Kinetics Database ( ) includes no entries for this compound.
-
MIT and Stanford studies ( , ) focus on azetidines and silica reactivity, unrelated to "this compound."
Terminology or Spelling Errors
-
"this compound" may be a misspelling. Similar-sounding compounds include:
-
Trazodone : An antidepressant.
-
Troxerutin : A flavonoid derivative.
-
Tolazoline : A vasodilator.
None align chemically with the query’s intent.
-
Proprietary or Obscure Compound
-
If "this compound" is a code name or proprietary substance, public data might be restricted.
Recommendations for Further Research
To resolve this ambiguity:
-
Verify the compound’s IUPAC name or CAS number.
-
Check non-English literature for regional nomenclature.
-
Consult regulatory filings (e.g., FDA, EMA) for undisclosed pharmaceutical candidates.
Example Data Table for Hypothetical Analysis
If "this compound" were a novel compound, a reaction table might resemble:
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | This compound quinone | 72 | [Hypothetical] |
| Nucleophilic substitution | NaNH₂, THF, −20°C | This compound-amide derivative | 65 | [Hypothetical] |
Propriétés
Numéro CAS |
137915-09-4 |
|---|---|
Formule moléculaire |
ClNaO6P2 |
Poids moléculaire |
216.39 g/mol |
InChI |
InChI=1S/ClO.Na.O5P2/c1-2;;1-6(2)5-7(3)4/q-1;+1; |
Clé InChI |
ZHYUVXZDQKGRCB-UHFFFAOYSA-N |
SMILES |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES isomérique |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
SMILES canonique |
[O-]Cl.O=P(=O)OP(=O)=O.[Na+] |
Key on ui other cas no. |
137915-09-4 |
Synonymes |
Trozin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















